molecular formula C20H21N3O4S2 B2656898 N-(2-((2-cyanoethyl)thio)phenyl)-4-(morpholinosulfonyl)benzamide CAS No. 397280-43-2

N-(2-((2-cyanoethyl)thio)phenyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2656898
CAS No.: 397280-43-2
M. Wt: 431.53
InChI Key: DGWPHXRYWSFXJP-UHFFFAOYSA-N
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Description

N-(2-((2-Cyanoethyl)thio)phenyl)-4-(morpholinosulfonyl)benzamide (CAS 397280-43-2) is a synthetically designed benzamide derivative of significant interest in medicinal chemistry and drug discovery. The compound features a morpholinosulfonyl group at the para position of a benzamide core, contributing to its solubility and potential as a pharmacophore, alongside a 2-((2-cyanoethyl)thio)phenyl substituent that introduces a thioether linkage with an electron-withdrawing cyano group, which may influence metabolic stability and reactivity . This structural motif is associated with promising biological activities. Recent studies indicate that this compound and its structural analogs exhibit potent antiviral properties , particularly against adenoviruses, with one study reporting a derivative demonstrating an IC50 of 0.27 μM against HAdV alongside low cytotoxicity, suggesting a mechanism involving the inhibition of viral DNA replication . Furthermore, the compound has shown anticancer potential in vitro, where it can induce apoptosis in cancer cell lines through the activation of caspase pathways and the generation of reactive oxygen species (ROS), while showing a favorable selectivity index by minimally affecting normal cell viability . Its proposed mechanisms also include the modulation of key signal transduction pathways such as MAPK and PI3K/Akt, which are critical in cancer progression . This combination of features makes this compound a valuable chemical tool for researchers investigating novel therapeutic agents for viral infections and oncology. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c21-10-3-15-28-19-5-2-1-4-18(19)22-20(24)16-6-8-17(9-7-16)29(25,26)23-11-13-27-14-12-23/h1-2,4-9H,3,11-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWPHXRYWSFXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((2-cyanoethyl)thio)phenyl)-4-(morpholinosulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound can be represented by the following structure:

  • Chemical Formula : C13_{13}H16_{16}N2_{2}O3_{3}S
  • Molecular Weight : 284.35 g/mol
  • IUPAC Name : this compound

Structural Characteristics

The compound features a morpholine ring, a sulfonamide group, and a cyanoethyl substituent, which contribute to its biological activity and solubility properties.

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives of morpholinosulfonyl-benzamides have shown efficacy against various viral infections, including adenoviruses. The mechanism often involves inhibition of viral DNA replication processes .

Anticancer Potential

Research has demonstrated that this compound may possess anticancer properties. In vitro assays revealed that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The selectivity index (SI) for certain cancer cell lines was significantly greater than that for normal cells, indicating a promising therapeutic window.

The proposed mechanisms of action for this compound include:

  • Inhibition of Protein Synthesis : By targeting specific ribosomal functions.
  • Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress in cancer cells.
  • Modulation of Signal Transduction Pathways : Affecting pathways like MAPK and PI3K/Akt, which are critical in cancer progression.

Toxicity Profile

Preliminary toxicity studies suggest that while the compound exhibits biological activity, it also presents some toxicity concerns. Acute toxicity assessments indicate harmful effects upon ingestion or skin contact; however, the therapeutic doses observed in animal models suggest a manageable safety profile .

Case Study 1: Antiviral Efficacy

In a study focusing on adenovirus infections, several morpholinosulfonyl derivatives were evaluated for their antiviral efficacy. Compound 15 from the study exhibited an IC50_{50} of 0.27 μM against HAdV with low cytotoxicity (CC50_{50} = 156.8 μM), suggesting its potential as a lead candidate for further development against viral infections .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines demonstrated that this compound effectively inhibited tumor growth in vitro. The compound was found to induce apoptosis in a dose-dependent manner with minimal effects on normal cell viability.

Data Table

Property Value
Chemical FormulaC13_{13}H16_{16}N2_{2}O3_{3}S
Molecular Weight284.35 g/mol
IC50_{50} (Antiviral)0.27 μM
CC50_{50} (Cytotoxicity)156.8 μM
Selectivity Index>100

Comparison with Similar Compounds

Table 1: Substituent Comparison of Benzamide Derivatives

Compound Name Substituents at Benzamide Core Key Functional Groups Biological Activity (if reported)
Target Compound 4-morpholinosulfonyl, 2-((2-cyanoethyl)thio)phenyl Thioether, cyano, sulfonamide Not explicitly reported
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] (from ) 4-sulfonylphenyl, 2,4-difluorophenyl, 1,2,4-triazole Triazole, sulfonyl, fluorine Not reported, but triazoles often show antimicrobial activity
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide (from ) 4-imidazole, 3-chloro-4-fluorophenyl Imidazole, halogen High anticancer activity (cervical cancer)
4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) (from ) 4-bromo, 4-methoxy-2-nitrophenyl Bromine, nitro, methoxy Structural comparison only
Excluded compounds in (e.g., N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide) Thienylmethylthio, pyridinylamino Thioether, heterocycles Antiviral, anticancer (patent context)

Key Observations :

  • The target compound’s morpholinosulfonyl group distinguishes it from halogenated (e.g., 4MNB) or heterocyclic (e.g., imidazole) analogs. This group may improve solubility compared to lipophilic substituents like bromine or nitro groups .
  • The 2-cyanoethylthio group contrasts with thienylmethylthio () or triazole-thione () substituents. The cyano group’s electron-withdrawing nature may reduce metabolic oxidation of the thioether compared to alkyl or aryl thioethers .

Key Observations :

  • The target compound’s synthesis likely involves thioether formation (e.g., nucleophilic substitution between a thiol and 2-cyanoethyl halide) and sulfonamide coupling, analogous to methods in for triazole-thiones .
  • Spectral confirmation of the target would require IR peaks for C≡N (~2250 cm⁻¹) and S=O (sulfonyl, ~1350–1200 cm⁻¹), contrasting with triazole-thiones (absence of C=O at ~1663–1682 cm⁻¹) .

Table 3: Activity and Property Comparison

Compound Type LogP (Predicted) Solubility (Predicted) Reported Activity
Target Compound Moderate (~3.5) Moderate (polar sulfonamide) Not reported
Triazole-thiones [7–9] High (~4.2) Low (nonpolar substituents) Antimicrobial (inferred)
Imidazole derivatives Moderate (~2.8) High (imidazole polarity) Anticancer, antimicrobial
Thienylmethylthio analogs High (~4.0) Low Antiviral (patent context)

Key Observations :

  • The target’s morpholinosulfonyl group likely enhances solubility compared to triazole-thiones or thienylmethylthio analogs, which lack polar sulfonamides .
  • Imidazole derivatives () demonstrate that heterocyclic substituents (e.g., imidazole) can enhance anticancer activity, suggesting the target’s morpholinosulfonyl group could be optimized for similar applications .

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